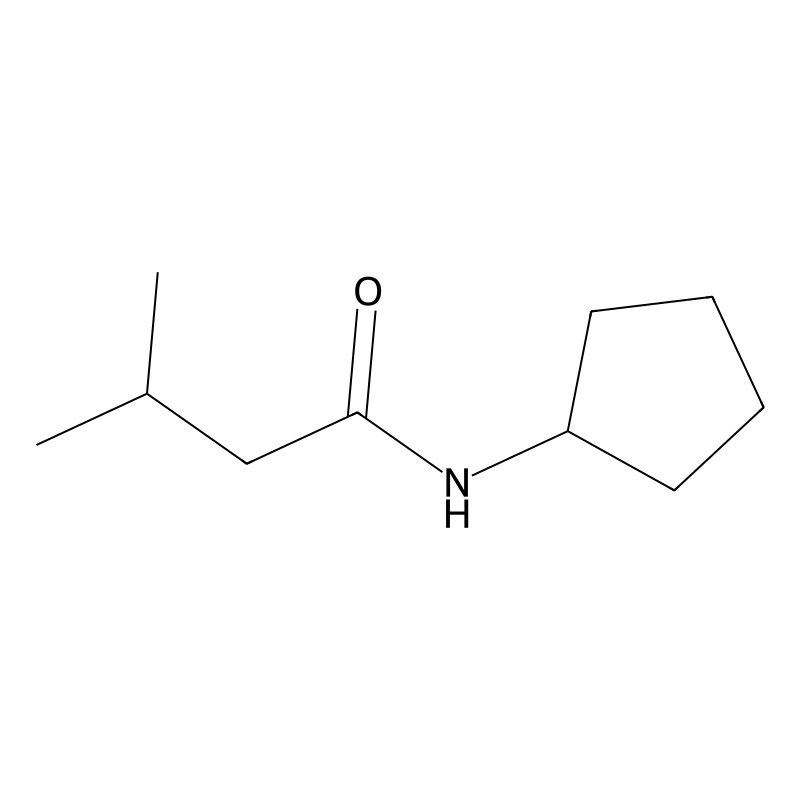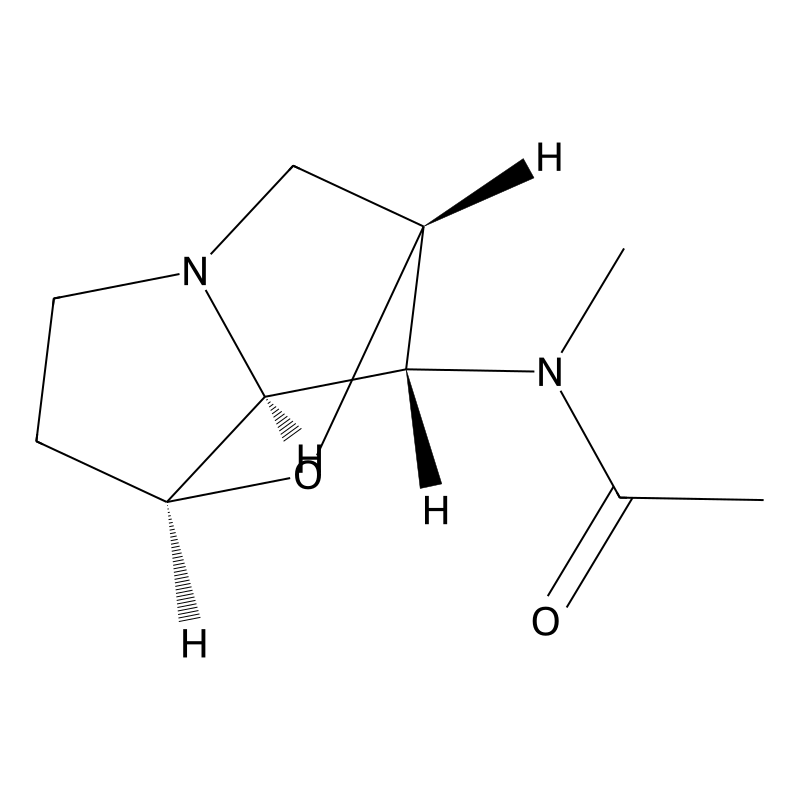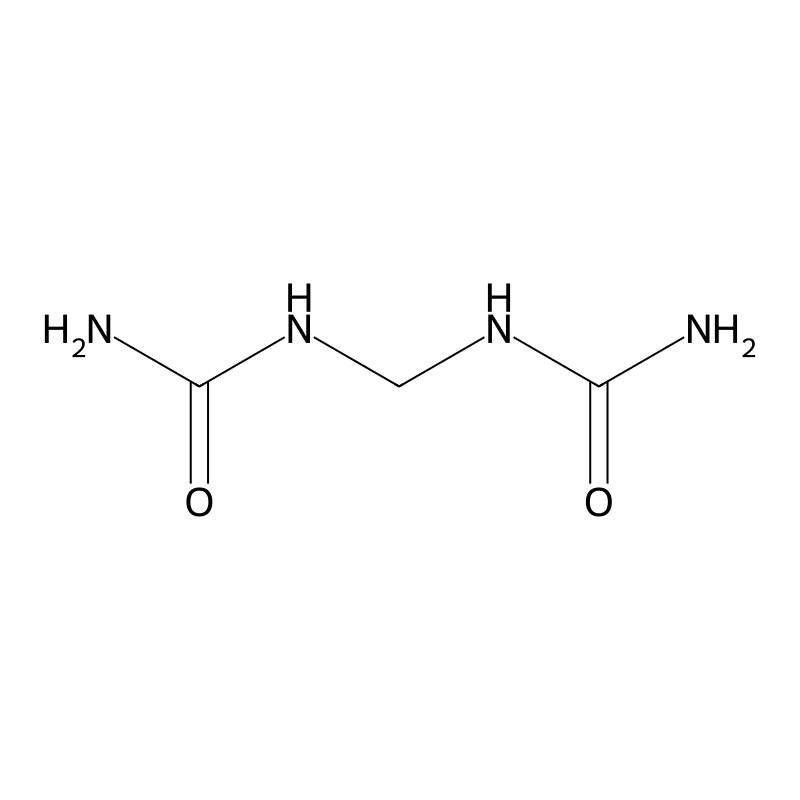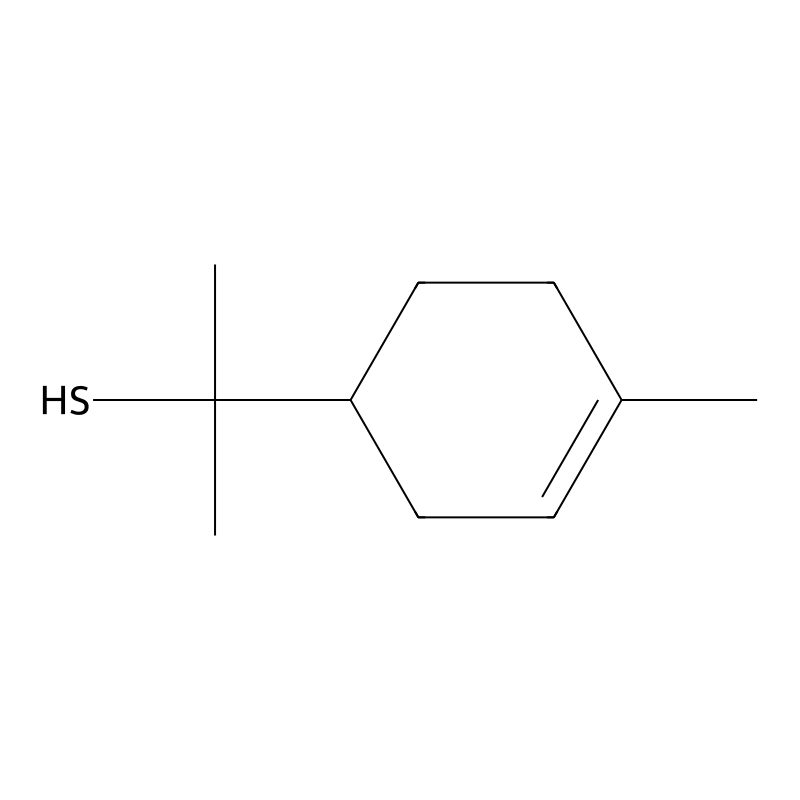N-cyclopentyl-3-methylbutanamide
Catalog No.
S7778988
CAS No.
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
N-cyclopentyl-3-methylbutanamide
IUPAC Name
N-cyclopentyl-3-methylbutanamide
Molecular Formula
C10H19NO
Molecular Weight
169.26 g/mol
InChI
InChI=1S/C10H19NO/c1-8(2)7-10(12)11-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12)
InChI Key
HUDGZCVYWZOBJV-UHFFFAOYSA-N
SMILES
CC(C)CC(=O)NC1CCCC1
Canonical SMILES
CC(C)CC(=O)NC1CCCC1
N-cyclopentyl-3-methylbutanamide, abbreviated as JB-318, is a compound that falls under the group of new psychoactive substances (NPS). This compound belongs to the amide family of chemicals that are structurally similar to cathinones and amphetamines, but it has unique properties that make it an attractive research target. The compound has gained interest in the scientific community due to its potential properties that may affect the central nervous system. It has been compared to ketamine, which is currently used as an anesthetic for people, and has interesting differences that may make it useful in research.
The physical properties of N-cyclopentyl-3-methylbutanamide have not been fully characterized, but it is known that it is a white crystalline powder that has a molecular weight of 257.39 g/mol. The chemical formula is C15H25NO, and the compound has a molar mass of 235.37 g/mol. The boiling point of JB-318 is 384.1±25.0 °C at 760 mmHg, and the flash point is around 185.8±23.2°C.
The synthesis of N-cyclopentyl-3-methylbutanamide involves the reaction of cyclopentylamine with 3-methylbutanoyl chloride. The resulting compound is then purified using chromatography techniques to remove any impurities. The purity of the compound can be determined using high-performance liquid chromatography and gas chromatography-mass spectrometry techniques. The characterization of JB-318 is also done using nuclear magnetic resonance spectroscopy and infrared spectroscopy.
The analytical methods used to detect N-cyclopentyl-3-methylbutanamide include gas chromatography, high-performance liquid chromatography, and mass spectrometry. The use of solid-phase microextraction coupled with gas chromatography-mass spectrometry has also been tested to detect NPSs, including JB-318, in biological samples. In recent years, the development of electrochemical sensors has become increasingly popular, which provides a more sensitive and simpler approach to detect NPSs.
The biological properties of JB-318 are still under investigation, but early studies suggest that it may possess antidepressant, anxiolytic, and analgesic properties. These effects might be mediated through the modulation of the NMDA receptor in the central nervous system. Researchers have found that JB-318 is similar to ketamine in breaking up a number of protein associations; this could also affect unwanted drugs that are used to end addiction.
Toxicity studies indicate that JB-318 is a low-toxicity compound with an LD50 of 86.9 mg/kg when administered intravenously. However, further exploration of dose responses, the duration of the effects and effects relative to individual variants should be assessed. Animal studies also demonstrate that doses higher than 10 mg/kg cause behavioral abnormalities, such as loss of the righting reflex and seizure-like activity.
JB-318 has potential applications in a variety of scientific experiments. Studies suggest that it can be used for the treatment of depression, anxiety, inflammation, and pain. The compound has also been identified as a potential candidate that could be used to treat patients with substance use disorders. There is a growing interest in its potential use as a rapid-acting antidepressant.
Currently, most of the research on JB-318 is still in the preclinical phase. Only a few studies have been published on the compound; therefore, more research is done properly with JB-318. There is, however, enthusiasm and optimism that JB-318 could revolutionize the treatment of patients with depression, anxiety, and other central nervous system disorders.
The potential implications of JB-318 are vast and include everything from drug development to mental health and more. With its strong antidepressant and anxiolytic properties, the compound could be used in the production of new drugs for various neuropsychiatric disorders. There are also multitude of possibilities that may emerge when JB-318 is used in drug screens, which could lead to the discovery of new pharmacological treatments.
One of the limitations of JB-318 has been its low solubility in water, which has limited its effectiveness in some experimental settings. Future directions should aim to increase the solubility and stability of the compound, which may allow further studies to be carried out.
Another direction to explore is the mechanism of action of the JB-318 compound. Understanding the molecular basis of the compound could lead to greater insights into the development of new drugs and therapies. There should also be further research looking at the pharmacokinetics, pharmacodynamics, metabolism, and excretion of JB-318 to ensure its safety in humans.
In conclusion, N-cyclopentyl-3-methylbutanamide is a new psychoactive substance that has gained attention for its potential uses in treating various neuropsychiatric disorders. Although more research and testing is needed to establish its efficacy and determine its safety profile, the compound offers promise as a potential new treatment for conditions that currently have limited treatment options. Future directions should focus on expanding our understanding of JB-318's molecular basis, determining its efficacy in clinical trials, improving its solubility, and moving toward legalizing the compound for scientific purposes.
Another direction to explore is the mechanism of action of the JB-318 compound. Understanding the molecular basis of the compound could lead to greater insights into the development of new drugs and therapies. There should also be further research looking at the pharmacokinetics, pharmacodynamics, metabolism, and excretion of JB-318 to ensure its safety in humans.
In conclusion, N-cyclopentyl-3-methylbutanamide is a new psychoactive substance that has gained attention for its potential uses in treating various neuropsychiatric disorders. Although more research and testing is needed to establish its efficacy and determine its safety profile, the compound offers promise as a potential new treatment for conditions that currently have limited treatment options. Future directions should focus on expanding our understanding of JB-318's molecular basis, determining its efficacy in clinical trials, improving its solubility, and moving toward legalizing the compound for scientific purposes.
XLogP3
2.1
Hydrogen Bond Acceptor Count
1
Hydrogen Bond Donor Count
1
Exact Mass
169.146664230 g/mol
Monoisotopic Mass
169.146664230 g/mol
Heavy Atom Count
12
Dates
Last modified: 04-15-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








